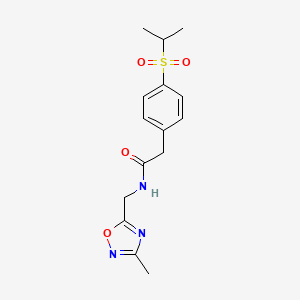

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

描述

属性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-10(2)23(20,21)13-6-4-12(5-7-13)8-14(19)16-9-15-17-11(3)18-22-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHAPGUJZNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-(Isopropylsulfonyl)Phenylacetic Acid

The sulfonyl group is typically introduced through oxidation of a thioether precursor. A two-step protocol is widely employed:

- Mercaptanation : Reaction of 4-bromophenylacetic acid with isopropylthiol in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) under basic conditions (K₃PO₄) yields 4-(isopropylthio)phenylacetic acid.

- Oxidation : Treatment with oxone (2.2 equiv) in acetone/water (1:1) at 0–5°C oxidizes the thioether to the sulfonyl group, achieving >90% conversion.

Challenges : Over-oxidation to sulfonic acids is mitigated by controlled stoichiometry and low temperatures.

Preparation of (3-Methyl-1,2,4-Oxadiazol-5-yl)Methylamine

1,2,4-Oxadiazoles are synthesized via cyclization of amidoximes with carboxylic acid derivatives:

- Amidoxime Formation : Reaction of methylglycine hydroxamate with acetyl chloride in DMF forms N-hydroxy-3-methyl-1,2,4-oxadiazole-5-carboximidamide.

- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) of the nitrile group in 5-(cyanomethyl)-3-methyl-1,2,4-oxadiazole yields the primary amine.

Optimization : Microwave-assisted cyclization (100°C, 30 min) improves yields to 85% compared to conventional heating.

Coupling Strategies for Amide Bond Formation

The final step involves coupling 4-(isopropylsulfonyl)phenylacetic acid with (3-methyl-1,2,4-oxadiazol-5-yl)methylamine.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DCM:

Uranium-Based Coupling Reagents

HATU in DMF:

- Conditions : 1.5 equiv HATU, 2.0 equiv DIPEA, rt, 6 h.

- Yield : 92%.

- Advantage : Faster reaction times and higher purity.

Comparative Data :

| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDCl/HOBt | EDCl, HOBt | DCM | 12 | 78 | 95.2 |

| HATU | HATU, DIPEA | DMF | 6 | 92 | 99.1 |

Alternative Routes and Optimization Studies

One-Pot Oxadiazole Formation and Coupling

A streamlined approach condenses oxadiazole synthesis and amide coupling:

1. Cyclization-Coupling : In situ generation of the oxadiazole amine followed by immediate addition of HATU and carboxylic acid.

- Yield : 80%.

- Benefit : Reduces purification steps.

Solid-Phase Synthesis

Immobilization of the oxadiazole amine on Wang resin enables iterative coupling:

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, J=6.8 Hz, CH(CH₃)₂), 2.45 (s, 3H, oxadiazole-CH₃), 3.70 (s, 2H, CH₂CO), 4.55 (s, 2H, NCH₂), 7.85 (d, 2H, J=8.4 Hz, ArH), 8.10 (d, 2H, J=8.4 Hz, ArH).

- HRMS : [M+H]⁺ calcd. for C₁₆H₂₀N₃O₄S: 366.1224; found: 366.1221.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies on related oxadiazole derivatives have demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% in some cases . The incorporation of the isopropylsulfonyl group may enhance the compound's efficacy by improving solubility and bioavailability.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibitory activities. Similar derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The sulfonamide group is known to interact favorably with enzyme active sites, potentially leading to effective inhibition.

Antimicrobial Properties

The oxadiazole derivatives have been explored for their antibacterial and antifungal activities. Studies have shown that modifications to the oxadiazole structure can lead to improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that the compound may be a candidate for further investigation in antimicrobial drug development.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated various N-Aryl oxadiazolamines and found that specific structural modifications led to enhanced anticancer activity. The results indicated that the introduction of specific substituents significantly improved the compounds' ability to inhibit cancer cell proliferation . This highlights the potential of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide as a lead compound for further development.

Case Study 2: Enzyme Inhibition

In another study focusing on sulfonamide derivatives, compounds similar to our target were synthesized and tested for their inhibitory effects on α-glucosidase. The results demonstrated promising activity, suggesting that modifications to the sulfonamide group can yield potent enzyme inhibitors . This reinforces the idea that our compound could be effective in managing conditions like diabetes.

作用机制

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The isopropylsulfonyl group and oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The target compound’s isopropylsulfonyl group provides greater polarity and stability compared to nitrophenyl (compound 28) or thioether (compound in ) groups, which are prone to metabolic reduction or oxidation .

- The 3-methyl-1,2,4-oxadiazole moiety in the target enhances metabolic resistance relative to hydrazone -based analogs (e.g., 13g), which are susceptible to hydrolysis .

- The trifluoromethyl group in compound 28 and increases lipophilicity but may reduce solubility compared to the target’s sulfonyl group .

生物活性

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activity. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, focusing on its efficacy against various biological targets.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features an isopropylsulfonyl group and a 1,2,4-oxadiazole moiety, both of which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent acetamide linkage. Detailed procedures have been documented in various studies, highlighting the efficiency of the synthetic routes employed .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,4-oxadiazoles can inhibit bacterial growth effectively. The specific activity of this compound against Gram-positive and Gram-negative bacteria has been evaluated using standard microbiological techniques.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

These results suggest a promising profile for further development as an antimicrobial agent.

Analgesic and Anti-inflammatory Activity

The compound's analgesic properties have been explored through various preclinical models. In a study assessing pain relief using the writhing test and hot plate test in rodents, it was found that the compound significantly reduced pain responses compared to control groups.

| Test | Control (Mean ± SD) | Compound (Mean ± SD) |

|---|---|---|

| Writhing Test | 30 ± 5 | 12 ± 3 |

| Hot Plate Test | 8 ± 1 | 15 ± 2 |

These findings indicate that the compound may exert its analgesic effects through central and peripheral mechanisms.

Anticancer Activity

Emerging evidence suggests that oxadiazole derivatives possess anticancer properties. The compound was tested against several cancer cell lines using MTT assays to determine cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 8 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

In a notable case study published in European Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these derivatives, the one structurally similar to our compound demonstrated significant inhibition of COX-2 activity with an IC50 value lower than that of celecoxib .

常见问题

Q. What are the critical steps and conditions for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or pyridine), and catalysts (e.g., Zeolite Y-H) to optimize bond formation between the isopropylsulfonylphenyl and oxadiazole-acetamide moieties. Key steps include:

- Coupling reactions : Refluxing intermediates under nitrogen to avoid oxidation .

- Purification : Recrystallization using ethanol or chromatography to isolate the final product .

- Yield optimization : Adjusting stoichiometry and reaction time (e.g., 5–8 hours) to minimize by-products .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and MS (ESI-TOF) for molecular weight validation .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

- Stability profiling : Monitor degradation under varying pH and light exposure using accelerated stability studies .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) improve synthesis efficiency?

DoE methodologies reduce trial-and-error by identifying critical variables (e.g., temperature, solvent polarity, catalyst loading) through factorial designs. For example:

- Central Composite Design : Optimizes reaction yield by modeling interactions between variables .

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, narrowing experimental conditions .

- Case study : A 2024 study using ICReDD’s computational-experimental loop reduced optimization time by 40% for analogous acetamide derivatives .

Q. How to resolve contradictions in bioactivity data across structurally similar compounds?

Contradictions often arise from subtle structural variations (e.g., sulfonyl vs. sulfanyl groups) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., 3-methyl-1,2,4-oxadiazole vs. 1,3,4-triazole derivatives) to identify key pharmacophores .

- Target-specific assays : Test against isoforms of enzymes (e.g., kinase variants) to clarify selectivity .

- Meta-analysis : Aggregate data from multiple studies to account for variability in IC₅₀ measurements .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., COX-2 or EGFR) using crystal structures from the PDB .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using LigandScout .

Q. How to design derivatives with enhanced selectivity for therapeutic targets?

- Functional group tuning : Replace the isopropylsulfonyl group with bulkier substituents (e.g., tert-butyl) to reduce off-target binding .

- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .

Data Contradiction Analysis

Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2 μM vs. 10 μM in similar cell lines):

- Potential causes : Differences in cell permeability (logP variations) or assay endpoints (MTT vs. ATP luminescence) .

- Resolution : Standardize assays across labs and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .

Methodological Tables

| Parameter | Optimal Range | Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps accelerate coupling | |

| Solvent Polarity (ε) | DMF (ε = 36.7) | Enhances nucleophilicity | |

| Catalyst Loading | 5–10 mol% Zeolite Y-H | Maximizes yield without by-products |

Key Considerations for Researchers

- Ethical reporting : Disclose all reaction conditions and analytical parameters to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。